molecular formula C14H18N4O3 B11494946 N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4H-1,2,4-triazol-3-yl)acetamide

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4H-1,2,4-triazol-3-yl)acetamide

Cat. No.: B11494946
M. Wt: 290.32 g/mol
InChI Key: HHRHJBZFAMTNIM-UHFFFAOYSA-N
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Description

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4H-1,2,4-triazol-3-yl)acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a dimethoxyphenyl group, an ethyl chain, and a triazolylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4H-1,2,4-triazol-3-yl)acetamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the following steps:

    Preparation of 3,4-dimethoxyphenylacetic acid: This can be achieved through the methylation of 3,4-dihydroxyphenylacetic acid using dimethyl sulfate in the presence of a base.

    Formation of 3,4-dimethoxyphenylacetyl chloride: The acid is then converted to its corresponding acyl chloride using thionyl chloride.

    Synthesis of this compound: The acyl chloride is reacted with 4H-1,2,4-triazole in the presence of a base such as triethylamine to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4H-1,2,4-triazol-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the triazole ring or the dimethoxyphenyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted triazoles or phenyl derivatives.

Scientific Research Applications

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4H-1,2,4-triazol-3-yl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including antifungal, antibacterial, and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4H-1,2,4-triazol-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, leading to a decrease in the production of specific metabolites.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4H-1,2,4-triazol-3-yl)acetamide is unique due to its specific combination of a dimethoxyphenyl group and a triazolylacetamide moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.

Properties

Molecular Formula

C14H18N4O3

Molecular Weight

290.32 g/mol

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(1H-1,2,4-triazol-5-yl)acetamide

InChI

InChI=1S/C14H18N4O3/c1-20-11-4-3-10(7-12(11)21-2)5-6-15-14(19)8-13-16-9-17-18-13/h3-4,7,9H,5-6,8H2,1-2H3,(H,15,19)(H,16,17,18)

InChI Key

HHRHJBZFAMTNIM-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)CC2=NC=NN2)OC

Origin of Product

United States

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